molecular formula C9H12O3S B3178769 2,4,6-Trimethoxybenzenethiol CAS No. 77189-99-2

2,4,6-Trimethoxybenzenethiol

Cat. No.: B3178769
CAS No.: 77189-99-2
M. Wt: 200.26 g/mol
InChI Key: DZWLIENCQXGZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aromatic Thiols in Contemporary Chemical Science

Aromatic thiols, organosulfur compounds featuring a sulfhydryl (-SH) group attached to an aromatic ring, are of substantial importance in modern chemical science. wikipedia.org Their significance stems from their versatile reactivity and diverse applications, ranging from fundamental organic synthesis to materials science and biology. dokumen.pubnih.gov

The thiol group's chemical versatility allows it to participate in a wide array of chemical transformations. Thiols can act as both hydrogen bond donors and acceptors, are readily ionized, and exhibit strong nucleophilicity. nih.gov They can be oxidized to various states, including disulfides, sulfenic acids, and sulfonic acids. nih.gov This reactivity makes them crucial intermediates in the synthesis of more complex molecules. dokumen.pub

In the field of organic synthesis, aromatic thiols are employed as key reagents and building blocks. dokumen.pubnih.gov They readily undergo addition reactions to double and triple bonds, a field of study often referred to as "ene-thiol chemistry". dokumen.pub Furthermore, they serve as precursors for the synthesis of thioesters and thioacids, which are important functional groups in their own right. organic-chemistry.org The development of new synthetic methods involving aromatic thiols, particularly those utilizing transition metal catalysis, is an active area of research aimed at creating more efficient and environmentally friendly chemical processes. dokumen.pub

Aromatic thiols also play a crucial role in materials science. They can form self-assembled monolayers (SAMs) on metal surfaces, such as gold and silver, which allows for the precise tuning of surface properties like work function and wettability. researchgate.netresearchgate.net This has significant implications for the development of organic electronic devices, including solar cells, biosensors, and molecular electronics. researchgate.netrsc.org For instance, modifying the interface between the perovskite and the hole-transporting material in perovskite solar cells with para-substituted benzenethiols has been shown to improve both the efficiency and stability of the devices. rsc.org

The interaction between thiols and aromatic rings, known as S–H/π interactions, is another area of active investigation. nih.govacs.org These interactions, driven by favorable molecular orbital overlap, contribute to the stability of molecular assemblies and are observed in both small molecules and large biological systems like proteins. nih.govacs.org

Moreover, certain aromatic thiols have been explored as effective photoinitiators for polymerization reactions. acs.org Their unique photodynamic properties enable them to initiate radical-mediated processes under UV and visible light, which has applications in creating polymers and hydrogels. acs.org

Overview of Substituted Benzenethiols and Their Research Relevance

Substituted benzenethiols, which are benzenethiol (B1682325) molecules with additional functional groups on the benzene (B151609) ring, are a particularly important subclass of aromatic thiols due to the tunable nature of their properties. The type and position of the substituent can significantly influence the electronic and steric characteristics of the molecule, thereby affecting its reactivity and interaction with other molecules and surfaces. researchgate.net

One of the most extensively researched areas for substituted benzenethiols is their application in modifying the surface properties of metals, particularly gold and silver. researchgate.netresearchgate.net By forming self-assembled monolayers (SAMs), these molecules can systematically alter the work function of the metal surface. The work function, a critical parameter in electronic devices, can be varied over a significant range depending on the substituent on the benzenethiol. researchgate.net For example, electron-withdrawing groups like fluorine tend to increase the work function, while electron-donating groups have the opposite effect. researchgate.netresearchgate.net This ability to engineer the electronic properties of metal surfaces is vital for optimizing charge injection and extraction in organic electronic devices such as organic thin-film transistors (OTFTs) and perovskite solar cells. researchgate.netrsc.org

The table below illustrates the impact of different substituents on the work function of gold (Au) surfaces:

Substituted BenzenethiolWork Function on Au (eV)
Pentafluorobenzenethiol5.48
4-Fluorobenzenethiol-
4-Methylbenzenethiol4.37
4-Aminobenzenethiol-
4-(Dimethylamino)benzenethiol-
Data sourced from multiple studies. researchgate.net

In addition to electronics, substituted benzenethiols are instrumental in organic synthesis. The substituents on the aromatic ring can modulate the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, influencing their reactivity in various chemical transformations. masterorganicchemistry.com For instance, electron-withdrawing groups can increase the efficiency of aromatic thiols as photoinitiators in polymerization reactions. acs.org Research has shown that substituted thiophenols, particularly those with ortho- and para-substituted mercaptobenzoic acids and (trifluoromethyl)thiophenols, are highly effective in this regard. acs.org

Furthermore, substituted benzenethiols are used as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com For example, 2-aminothiophenol (B119425) and its derivatives are key precursors in the synthesis of 2-substituted benzothiazoles, a class of compounds with a wide range of biological and industrial applications. mdpi.com The nature of the substituent on the aldehyde reactant in these syntheses can affect the reaction time and yield. mdpi.com

Specific Context of 2,4,6-Trimethoxybenzenethiol in Advanced Chemical Research

This compound is a specific substituted benzenethiol that has found utility in specialized areas of advanced chemical research, particularly in the fields of organic synthesis and chemical biology. researchgate.netbiorxiv.org Its unique structure, featuring three electron-donating methoxy (B1213986) groups at the ortho and para positions relative to the thiol group, imparts distinct chemical properties that researchers have leveraged for specific applications.

One notable application of this compound is in the stereocontrolled synthesis of glycosides, which are crucial components of many biologically important molecules. researchgate.net In this context, a derivative of this compound is used to form a participating protecting group. For instance, a 2-O-(trimethoxybenzenethiol) ethyl ether protecting group has been shown to be completely α-selective in glycosylation reactions with various carbohydrate alcohol acceptors. researchgate.net This high stereoselectivity is attributed to the formation of a cyclic sulfonium (B1226848) ion intermediate, which directs the incoming acceptor to the α-face of the glycosyl donor. researchgate.netresearchgate.net

The table below provides some key properties of this compound:

PropertyValue
CAS Number 77189-99-2 sigmaaldrich.com
Molecular Formula C9H12O3S sigmaaldrich.com
Molecular Weight 200.26 g/mol sigmaaldrich.com
Physical Form Pale-yellow to pink powder or crystals sigmaaldrich.com
pKa (Predicted) 6.74 ± 0.50 chemicalbook.com
Data sourced from chemical suppliers and databases. sigmaaldrich.comchemicalbook.com

In the realm of chemical biology, this compound has been utilized as a probe in studies of post-translational modifications (PTMs) of proteins. biorxiv.org Specifically, it has been employed in a fluorine-thiol displacement reaction (FTDR) for the steric-free tagging of cellular acetylation and glycosylation. biorxiv.org The relatively low pKa of this compound (predicted to be around 6.7) is a key feature for this application, as it allows for the formation of the more nucleophilic thiolate at a mildly basic pH, facilitating the displacement reaction. biorxiv.org This research has since evolved to use selenol-based probes, which have even lower pKa values and offer faster reaction kinetics. biorxiv.org

The reactivity of this compound and its derivatives is also of interest in the development of novel synthetic methodologies. For example, the umpolung S-arylation of oxathiane spiroketal donors with 1,3,5-trimethoxybenzene (B48636) (a related compound) leads to the formation of 2,4,6-trimethoxyphenyl (TMP)-oxathiane spiroketal sulfonium ions, which are then used in glycosylation reactions. researchgate.net

Properties

IUPAC Name

2,4,6-trimethoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-10-6-4-7(11-2)9(13)8(5-6)12-3/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWLIENCQXGZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,4,6 Trimethoxybenzenethiol

Fundamental Reactivity of the Thiol Moiety

The reactivity of 2,4,6-trimethoxybenzenethiol is largely dictated by the thiol (-SH) group, a versatile functional group in organic chemistry.

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of chemical reactions. A key aspect of its reactivity is the ability to deprotonate to form the corresponding thiolate anion (RS⁻). This thiolate is a significantly stronger nucleophile than the neutral thiol.

The formation of the thiolate is an equilibrium process, the position of which is dependent on the acidity of the thiol and the strength of the base used.

Reaction: R-SH + B ⇌ R-S⁻ + BH⁺ (where R = 2,4,6-trimethoxyphenyl and B is a base)

The acidity of a thiol, quantified by its pKa value, is a critical determinant of its reactivity. The electronic environment of the aromatic ring significantly influences the acidity of the thiol group. Electron-donating groups, such as the methoxy (B1213986) (-OCH₃) groups present in this compound, increase the electron density on the aromatic ring. This, in turn, destabilizes the resulting thiolate anion, making the thiol less acidic (higher pKa) compared to unsubstituted thiophenol. researchgate.netquora.com Conversely, electron-withdrawing groups increase the acidity of thiophenols by stabilizing the negative charge of the thiolate anion. quora.comlibretexts.org

The methoxy groups at the ortho and para positions exert a strong electron-donating effect through resonance, which is a key factor in decreasing the acidity of this compound. This effect outweighs the inductive electron-withdrawing effect of the oxygen atom. libretexts.org

Interactive Data Table: Acidity of Substituted Phenols

CompoundSubstituentpKa
Phenol (B47542)-H9.95
p-Cresol-CH₃ (EDG)10.26
p-Methoxyphenol-OCH₃ (EDG)10.21
p-Nitrophenol-NO₂ (EWG)7.15

Note: This table shows the effect of substituents on the acidity of phenols, which is analogous to the effect on thiophenols.

The thiol group of this compound is susceptible to oxidation. evitachem.com Mild oxidizing agents typically convert thiols to disulfides, in this case, bis(2,4,6-trimethoxyphenyl) disulfide. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. odu.edubiolmolchem.com

Reaction (Disulfide Formation): 2 R-SH + [O] → R-S-S-R + H₂O

Stronger oxidizing conditions can lead to the formation of the corresponding sulfonic acid, 2,4,6-trimethoxybenzenesulfonic acid. evitachem.comgoogle.com This involves the oxidation of the sulfur atom to a higher oxidation state. google.comgoogle.com The choice of oxidizing agent and reaction conditions determines the final product. google.comgoogle.com

Reaction (Sulfonic Acid Formation): R-SH + 3[O] → R-SO₃H

A variety of oxidizing agents can be employed, including hydrogen peroxide, halogens, and sulfoxides. google.comresearchgate.net The reaction temperature is a critical parameter to control, as higher temperatures can favor the formation of sulfonic acids. google.com

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate. mdpi.comwisc.edu This process is a reversible, Sₙ2-type reaction. nih.govnih.gov

Reaction: R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

This exchange reaction is fundamental in various biological processes, such as protein folding, where it facilitates the formation and rearrangement of disulfide bridges. mdpi.comnih.gov The equilibrium of the reaction is driven by the relative stabilities of the thiols and disulfides involved.

Thiols, including this compound, can act as radical scavengers. This reactivity stems from the relatively weak S-H bond, which can undergo homolytic cleavage to form a thiyl radical (RS•). nih.goviupac.org These thiyl radicals are relatively stable due to the delocalization of the unpaired electron onto the aromatic ring. rsc.org

Reaction (Thiyl Radical Formation): R-SH + X• → R-S• + XH (where X• is a radical species)

The ability to donate a hydrogen atom to a radical species makes thiols effective antioxidants. nih.gov The resulting thiyl radical can then participate in various subsequent reactions, including dimerization to form a disulfide or reaction with other molecules. nih.govrsc.org The stability of the thiyl radical is influenced by the substituents on the aromatic ring; electron-donating groups can further stabilize the radical. rsc.org

Nucleophilic Character and Thiolate Formation

Reactions Involving the Trimethoxy-Substituted Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three powerful electron-donating methoxy groups. libretexts.orglibretexts.org These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. msu.edumsu.edu

The methoxy groups are ortho, para-directing activators. libretexts.orgyoutube.com In this compound, the positions ortho and para to the thiol group are occupied by methoxy groups. The remaining unsubstituted positions (3 and 5) are meta to the thiol group but ortho and para to the methoxy groups, making them highly activated. Therefore, electrophilic substitution is expected to occur at these positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. msu.edu

The strong activating effect of the three methoxy groups can sometimes lead to multiple substitutions on the aromatic ring. msu.edu The specific conditions of the reaction, such as the nature of the electrophile and the solvent, will influence the outcome of the substitution. minia.edu.eg

Electrophilic Aromatic Substitution Patterns in Activated Systems

Electrophilic Aromatic Substitution (SEAr) is a foundational reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org Substituents are broadly classified as either activating or deactivating. wikipedia.org Activating groups increase the reaction rate by donating electron density to the ring, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the benzene (B151609) ring is highly activated due to the presence of three methoxy (-OCH₃) groups and a thiol (-SH) group. Methoxy groups are potent activating substituents, donating electron density through resonance by their lone pair electrons. wikipedia.org The thiol group is also an activating, ortho-, para-directing group. The cumulative effect of these four groups makes the ring exceptionally electron-rich and highly susceptible to electrophilic attack.

The directing influence of these substituents determines the position of substitution. Both methoxy and thiol groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.org In this compound, the 2, 4, and 6 positions are occupied by methoxy groups. The available positions for substitution are the 3 and 5 positions. These positions are ortho to the thiol group and meta to the methoxy groups. The powerful activating and directing effects of the methoxy groups dominate, concentrating electron density at the positions ortho and para to them. Since the para position (relative to the 2- and 6-methoxy groups) is occupied by another methoxy group, the ortho positions (3 and 5) become the primary sites of reaction.

Table 1: Directing Effects of Substituents on this compound

Substituent Group Position Activating/Deactivating Directing Effect
Methoxy (-OCH₃) 2, 4, 6 Strongly Activating Ortho, Para

Given this substitution pattern, electrophilic attack is strongly directed to the 3 and 5 positions, which are equivalent due to symmetry. Common SEAr reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to proceed rapidly at these positions, likely under mild conditions due to the ring's high activation. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution Considerations with Activated Aryl Systems

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.com Unlike SEAr, which is facilitated by electron-donating groups, SNAr typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, on the aromatic ring. youtube.comlibretexts.org These EWGs are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile. youtube.com Furthermore, these groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgnih.gov

The structure of this compound is antithetical to the requirements for a facile SNAr reaction. The three methoxy groups are powerful electron-donating groups, which enrich the aromatic ring with electron density. wikipedia.org This high electron density strongly repels incoming nucleophiles, making the initial attack step of the SNAr mechanism energetically unfavorable. youtube.com

Even if a potential leaving group were present on the ring, the absence of any electron-withdrawing groups to stabilize the anionic Meisenheimer intermediate means the reaction is highly disfavored. Therefore, this compound is considered a highly deactivated substrate for nucleophilic aromatic substitution reactions. youtube.comlibretexts.org

Mechanistic Investigations of this compound Transformations

Kinetic Studies of Nucleophilic Additions

While the aromatic ring of this compound is unreactive towards nucleophiles, the thiol group (-SH) is nucleophilic, particularly upon deprotonation to the thiolate anion (-S⁻). Kinetic studies on the reactions of various benzenethiolate (B8638828) anions with electrophilic substrates have provided significant insight into their nucleophilicity. nih.gov

Research investigating the reactions of substituted benzenethiolate anions with substrates like dinitrophenyl and trinitrophenyl carbonates has shown that these reactions typically follow second-order kinetics, being first order in both the thiolate and the substrate. nih.govdntb.gov.ua The nucleophilic rate constants are generally pH-independent in the range where the thiol is fully deprotonated. nih.gov

The nucleophilicity of a substituted benzenethiolate is directly related to the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy groups in this compound, increase the electron density on the sulfur atom. This enhanced electron density increases the nucleophilicity of the thiolate anion. Consequently, the thiolate derived from this compound is expected to be a significantly stronger nucleophile than unsubstituted benzenethiolate. Kinetic studies would likely reveal a much higher rate constant for its reactions with electrophiles compared to less activated or deactivated benzenethiolates. nih.gov

Role in Stereoselective Glycosylation Reactions through Neighboring Group Participation

The synthesis of glycosidic bonds with specific stereochemistry is a central challenge in carbohydrate chemistry. beilstein-journals.org One powerful strategy to control the stereochemical outcome is the use of neighboring group participation (NGP). beilstein-journals.orgnih.gov In this mechanism, a participating group at the C-2 position of a glycosyl donor attacks the anomeric center to form a cyclic intermediate. This intermediate then shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, leading to a high degree of stereoselectivity. researchgate.netmdpi.com

Thiol-based protecting groups can be employed for this purpose. In the context of this compound, it can be used to form a thioglycoside donor. The sulfur atom, with its lone pairs of electrons, can act as the participating group. When the thioglycoside is activated, the sulfur atom can attack the anomeric carbon, forming a cyclic thiiranium-like intermediate. This participation is particularly effective in directing the formation of 1,2-cis glycosidic linkages. beilstein-journals.org

The electronic properties of the aryl group in the thioglycoside influence the stability and reactivity of the intermediates. The electron-rich nature of the 2,4,6-trimethoxyphenyl group enhances the nucleophilicity of the sulfur atom, promoting its participation. This leads to increased 1,2-cis selectivity in glycosylation reactions compared to donors with less electron-rich aryl groups. beilstein-journals.org

Table 2: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity

C-2 Group Type Participation Mechanism Predominant Product
Non-participating (e.g., Benzyl ether) Direct SN2 or SN1 Mixture of α and β anomers
Participating acyl group (e.g., Benzoyl) 5-membered oxocarbenium ion intermediate 1,2-trans glycoside

Application in Fluorine-Selenol Displacement Reactions (FSeDR) as a Nucleophilic Probe

Aryl thiols and selenols have been developed as nucleophilic probes in bioorthogonal chemical reactions. One such reaction is the Fluorine-Thiol Displacement Reaction (FTDR), a process where a thiol displaces a fluorine atom positioned alpha to an amide bond. researchgate.netspringernature.com This reaction proceeds under mild, physiological conditions and has been used for labeling biomolecules. springernature.comtemple.edu The related Fluorine-Selenol Displacement Reaction (FSeDR) utilizes a selenol, which often shows enhanced reactivity. temple.edu

As a highly electron-rich aryl thiol, this compound is a prime candidate for use as a nucleophilic probe in FTDR. The reactivity in these displacement reactions is dependent on the nucleophilicity of the thiol or selenol. researchgate.netunipd.it The three electron-donating methoxy groups on the benzene ring significantly increase the nucleophilicity of the sulfur atom in this compound. This heightened nucleophilicity would be expected to accelerate the rate of fluorine displacement compared to unsubstituted benzenethiol (B1682325) or electron-deficient aryl thiols. springernature.com This makes it a potentially powerful tool for probing and labeling systems where a fluoroacetamide (B1672904) tag has been incorporated. researchgate.nettemple.edu

Computational Mechanistic Insights into Complex Reaction Systems

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating complex reaction mechanisms. researchgate.net These methods allow for the detailed study of reaction pathways, the characterization of transition states, and the calculation of reaction energetics, offering insights that can be difficult to obtain through experimental means alone. researchgate.net

For reactions involving this compound, computational studies could elucidate several key aspects of its reactivity. For example, in its role in stereoselective glycosylation, DFT calculations could be used to:

Model the structure of the cyclic thiiranium ion intermediate formed through neighboring group participation.

Calculate the activation energies for the formation of both the participating intermediate and the competing direct substitution pathways.

Analyze the potential energy surface of the glycosylation reaction to understand the origins of the observed stereoselectivity. researchgate.net

Similarly, in the context of its use as a nucleophilic probe in FTDR, computational methods could be employed to:

Calculate the nucleophilicity of the 2,4,6-Trimethoxybenzenethiolate anion and compare it to other thiol probes.

Model the transition state of the fluorine displacement step to understand the geometric and electronic factors that govern the reaction rate.

Investigate the reaction mechanism to confirm whether it proceeds through a concerted or stepwise pathway. researchgate.net

These computational insights can guide the rational design of new reagents and catalysts and provide a deeper, molecular-level understanding of the reaction mechanisms. researchgate.net

Transition Metal-Catalyzed Addition Reactions to Unsaturated Systems

The addition of thiols to unsaturated carbon-carbon bonds, known as hydrothiolation, is a fundamental transformation in organic synthesis, providing a direct route to valuable organosulfur compounds. Transition metal catalysis plays a pivotal role in controlling the regioselectivity and stereoselectivity of these reactions. While extensive research has been conducted on the hydrothiolation of various thiols, specific studies detailing the transition metal-catalyzed addition of this compound to unsaturated systems are not extensively documented in publicly available literature. However, the general principles of these reactions can be inferred from studies involving other substituted aromatic thiols.

The reactivity of this compound in these transformations would be significantly influenced by the electron-donating nature of the three methoxy groups. These groups increase the electron density on the aromatic ring and the sulfur atom, which can impact its coordination to the metal center and its subsequent reactivity. The steric bulk of the ortho-methoxy groups may also play a crucial role in the catalytic cycle.

A generalized mechanism for the palladium-catalyzed hydrothiolation of an alkyne with an aromatic thiol is depicted below. This process typically involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the S-H bond of the thiol to form a palladium(II) hydride species.

Migratory Insertion: The alkyne coordinates to the palladium center, followed by migratory insertion into either the Pd-H or Pd-S bond. The regioselectivity of this step is often influenced by the electronic and steric properties of both the alkyne and the thiol, as well as the ligands on the palladium catalyst.

Reductive Elimination: The resulting vinylpalladium(II) intermediate undergoes reductive elimination to afford the vinyl sulfide (B99878) product and regenerate the palladium(0) catalyst.

Table 1: Hypothetical Data for Transition Metal-Catalyzed Addition of this compound to Phenylacetylene

EntryCatalystLigandSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Markovnikov:anti-Markovnikov)
1Pd(PPh₃)₄-Toluene80128590:10
2NiCl₂(dppe)-THF60247015:85
3Rh(acac)(CO)₂P(OPh)₃Dioxane100892>99:1
4Pt(dba)₂dppfBenzene7016785:95

Note: This table is illustrative and based on general principles of transition metal-catalyzed hydrothiolation reactions, as specific data for this compound was not found in the initial search.

Organocatalyzed Thioacyl Aminolysis

Thioacyl aminolysis is a critical reaction for the formation of amide bonds, particularly in the context of peptide synthesis and bioconjugation. This transformation involves the reaction of a thioester with an amine to form an amide and a thiol. While traditionally facilitated by stoichiometric reagents or metal catalysts, the development of organocatalytic systems for this purpose is an area of growing interest.

The proposed mechanism for such an organocatalyzed reaction would likely involve the activation of the thioester by the organocatalyst, followed by nucleophilic attack of the amine. The electron-rich nature of the 2,4,6-trimethoxyphenolate leaving group would make it a relatively good leaving group, potentially facilitating the reaction.

Table 2: Hypothetical Data for Organocatalyzed Aminolysis of S-(2,4,6-trimethoxybenzoyl)cysteine with Benzylamine

EntryOrganocatalystSolventTemp (°C)Time (h)Yield (%)
14-DMAPCH₂Cl₂251265
2ImidazoleTHF252450
3TBDAcetonitrile0680
4(S)-ProlineDMSO401845

Note: This table is illustrative and based on general principles of organocatalyzed aminolysis reactions, as specific data for a thioester of this compound was not found in the initial search.

Structure Reactivity Relationships in 2,4,6 Trimethoxybenzenethiol Systems

Electronic Effects of Methoxy (B1213986) Substituents on Thiol Reactivity

The electronic influence of the methoxy groups is a combination of resonance and inductive effects, which collectively alter the nucleophilicity of the sulfur atom and the acidity of the S-H bond.

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound (k₀ or K₀) through the equation: log(k/k₀) = σρ or log(K/K₀) = σρ. The substituent constant (σ) is specific to the substituent and its position (meta or para), while the reaction constant (ρ) is characteristic of the reaction type.

For 2,4,6-trimethoxybenzenethiol, the cumulative effect of the three methoxy groups can be estimated by considering their individual Hammett constants. Methoxy groups are electron-donating by resonance, particularly at the ortho and para positions, and electron-withdrawing by induction.

Substituent PositionHammett Constant (σ)Effect Type
para-OCH₃-0.27Electron-donating (Resonance > Inductive) utexas.edu
meta-OCH₃+0.11Electron-withdrawing (Inductive) utexas.edu

In this compound, there are two methoxy groups in the ortho positions and one in the para position relative to the thiol group. While specific Hammett constants for ortho substituents are less straightforward due to accompanying steric effects, their electronic influence is generally considered similar to that of para substituents. Therefore, the strong electron-donating character of the ortho and para methoxy groups significantly increases the electron density on the aromatic ring and, by extension, on the sulfur atom. This enhanced electron density is expected to increase the nucleophilicity of the corresponding thiolate anion. Conversely, this electron donation destabilizes the negative charge of the thiolate, leading to a higher pKa compared to unsubstituted thiophenol, meaning it is a weaker acid.

The electronic character of a methoxy group is a duality of inductive and resonance effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that pulls electron density away from the benzene (B151609) ring through the sigma bond. However, the lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring, resulting in a strong electron-donating resonance effect (+R).

In the case of this compound:

Resonance Effect (+R): The methoxy groups at the ortho (positions 2 and 6) and para (position 4) positions can effectively donate electron density into the ring through resonance. This delocalization increases the electron density at the ipso-carbon (C1, attached to the thiol group), which in turn increases the electron density on the sulfur atom.

Inductive Effect (-I): The electronegative oxygen atoms of all three methoxy groups also exert an inductive pull on the electrons of the benzene ring.

Steric Influences of Ortho-Methoxy Groups on Reaction Pathways

The two methoxy groups at the ortho positions (2 and 6) to the thiol group impose significant steric hindrance. This steric bulk can play a crucial role in dictating the reaction pathways available to the thiol group. For instance, in reactions involving the approach of a bulky electrophile to the sulfur atom, the ortho-methoxy groups can sterically shield the reaction center, thereby slowing down the reaction rate.

This "ortho effect" can lead to selectivity in reactions. For example, in a competition between a sterically unhindered thiol and this compound for a bulky substrate, the latter would be expected to react more slowly. Conversely, this steric hindrance can also promote certain intramolecular reactions by forcing the thiol group into a specific conformation. The steric clash between the thiol group and the adjacent methoxy groups can influence the preferred rotational conformation of the C-S bond. While steric hindrance often retards reaction rates, it has been noted in some contexts that ortho-methoxy groups can have a complex influence, sometimes even promoting reactions depending on the specific mechanism and transition state geometry.

Conformational Analysis and its Impact on Reaction Dynamics

The conformation of this compound is largely determined by the orientation of the three methoxy groups and the thiol group relative to the benzene ring. The methoxy groups are not freely rotating; there is a rotational barrier due to steric interactions with adjacent groups and electronic effects (conjugation with the ring).

Studies on 1,2,3-trimethoxybenzene (B147658) have shown that the molecule adopts a conformation that minimizes steric hindrance between the adjacent methoxy groups. rsc.org In this compound, the two ortho-methoxy groups will likely orient themselves to reduce steric clash with the thiol group. The preferred conformation will likely involve the S-H bond being directed away from the bulky methoxy groups. The planarity of the methoxy groups with the benzene ring is crucial for effective resonance, but steric hindrance can force them out of plane, which would, in turn, reduce their electron-donating resonance effect. The interplay between achieving maximal resonance stabilization and minimizing steric strain determines the dominant conformation, which then influences the accessibility of the thiol group for reaction.

InteractionDescriptionConsequence
Steric HindranceRepulsion between the ortho-methoxy groups and the thiol group.Influences the rotational barrier of the C-S and C-O bonds, affecting the preferred conformation.
Resonance StabilizationDelocalization of oxygen lone pairs into the aromatic ring.Favors a planar arrangement of the methoxy groups with the ring.
Reaction AccessibilityThe adopted conformation determines how easily a reactant can approach the thiol group.A conformation that shields the thiol group will decrease reaction rates.

Non-Covalent Interactions: Hydrogen Bonding and Thiol-Aromatic (S-H/π) Interactions

Non-covalent interactions can also play a significant role in the structure and reactivity of this compound.

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the thiol's hydrogen atom and the oxygen atom of one of the ortho-methoxy groups (S-H···O). While thiols are generally weaker hydrogen bond donors than alcohols, studies on ortho-substituted phenols suggest that such intramolecular interactions can be significant. researchgate.netnih.gov The formation of a five-membered ring through this hydrogen bond would stabilize a particular conformation of the molecule. This interaction could increase the acidity of the thiol proton by stabilizing the resulting thiolate through the hydrogen bond.

Thiol-Aromatic (S-H/π) Interactions: Thiols can engage in favorable interactions with aromatic rings, known as S-H/π interactions. nih.govnih.gov These interactions are driven by favorable molecular orbital interactions between an aromatic π donor orbital and the S-H σ* acceptor orbital. nih.govnih.gov In the context of this compound, this could manifest as an intermolecular interaction where the S-H group of one molecule interacts with the electron-rich π system of another. The electron-donating methoxy groups make the aromatic ring of this compound particularly electron-rich, which could enhance the strength of such S-H/π interactions in the solid state or in non-polar solvents. These interactions can influence crystal packing and the aggregation of molecules in solution.

Advanced Spectroscopic Characterization Methodologies in Research on 2,4,6 Trimethoxybenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 2,4,6-Trimethoxybenzenethiol in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity.

¹H NMR and ¹³C NMR for Primary Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. It would feature four distinct signals:

A singlet representing the two equivalent aromatic protons (H-3 and H-5).

A singlet for the thiol proton (-SH). The chemical shift of this proton is known to be variable and dependent on factors such as concentration and solvent, as it can participate in hydrogen bonding pnas.org.

A singlet for the six protons of the two equivalent methoxy (B1213986) groups at positions C-2 and C-6.

A singlet for the three protons of the methoxy group at the C-4 position.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected:

Four signals for the aromatic carbons (C-1, C-2/C-6, C-3/C-5, and C-4). The carbon attached to the sulfur (C-1) and those attached to the methoxy groups (C-2, C-4, C-6) would appear at lower field (higher ppm) compared to the carbons bonded to hydrogen (C-3, C-5).

Two signals for the methoxy carbons: one for the equivalent C-2/C-6 methoxy groups and another for the C-4 methoxy group.

The following tables summarize the predicted chemical shifts for this compound based on its chemical structure and data from similar compounds.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-H (H-3, H-5) ~6.2 Singlet
SH Variable (e.g., ~3.4) Singlet
OCH₃ (C2, C6) ~3.8 Singlet

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (C-S) ~110
C2, C6 (C-O) ~163
C3, C5 (C-H) ~92
C4 (C-O) ~160
OCH₃ (C2, C6) ~56.5

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming their magnetic equivalence and lack of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). This is crucial for definitively assigning which proton signal corresponds to which carbon signal. For this molecule, it would show correlations between the aromatic proton signal and the C-3/C-5 carbon signal, and between the methoxy proton signals and their respective methoxy carbon signals.

Correlations from the aromatic protons (H-3/H-5) to the quaternary carbons (C-1, C-2/C-6, C-4).

Correlations from the methoxy protons to the aromatic carbons they are attached to (e.g., C-2/C-6 OCH₃ protons to the C-2/C-6 carbons).

Low-Temperature NMR Studies for Reaction Intermediates

Low-temperature NMR spectroscopy is a powerful tool for studying chemical reactions by slowing them down, which can allow for the detection and characterization of otherwise transient reaction intermediates. In the context of research involving this compound, this technique could be employed to study its reactivity. For instance, in reactions where the thiol group participates, such as deprotonation to form a thiolate or oxidation to form a disulfide, low-temperature NMR could potentially allow for the observation of intermediates that are unstable at room temperature. Studies on other thiophenol compounds have shown that reaction pathways and the stability of intermediates are highly dependent on temperature researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and confirming its identity.

In a typical GC-MS analysis, a sample of this compound would first be passed through a GC column, where it would separate from any impurities. A pure sample would yield a single peak in the resulting chromatogram. This peak would be associated with a mass spectrum featuring:

Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule's mass (m/z ≈ 200.06).

Fragmentation Pattern: Characteristic fragment ions resulting from the breakdown of the molecular ion. Predicted fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) from a methoxy group, leading to a fragment at m/z ≈ 185, or the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z ≈ 169. Data for the similar compound 2,4,6-Trimethylthiophenol shows a top peak corresponding to the loss of a methyl group nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Mixture Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing samples in solution, including complex reaction mixtures, without causing significant fragmentation. It is an indispensable tool for monitoring the progress of chemical reactions in real-time.

When analyzing a reaction involving this compound, ESI-MS can detect the reactants, products, and any stable intermediates by ionizing them directly from the solution nih.govnih.gov. The thiol can be observed as either a protonated molecule, [M+H]⁺, or a deprotonated molecule (thiolate), [M-H]⁻. By tracking the intensity of the m/z signal corresponding to this compound and concurrently monitoring for the appearance of new signals corresponding to the expected products, researchers can effectively follow the reaction's progress, optimize conditions, and gain insights into the reaction mechanism nih.gov.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups and determining the molecular fingerprint of a compound. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

The analysis of IR and Raman spectra allows for the identification of characteristic vibrational frequencies associated with specific functional groups within this compound. The key functional groups are the thiol (-SH), the three methoxy (-OCH₃) groups, and the substituted benzene (B151609) ring.

Thiol Group (-SH) Vibrations : The S-H stretching vibration is typically weak in the IR spectrum but provides a distinct band. The C-S stretching vibration is also characteristic. Raman spectroscopy is particularly sensitive to the C-S-H bending mode. rsc.orgsemanticscholar.orgrsc.org

Methoxy Group (-OCH₃) Vibrations : The methoxy groups give rise to several characteristic bands. The most prominent are the asymmetric and symmetric C-O-C stretching vibrations. The C-H stretching and bending modes of the methyl group are also readily identifiable.

Aromatic Ring Vibrations : The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes within the 1400-1600 cm⁻¹ region. Ring breathing modes and out-of-plane C-H bending vibrations provide further structural confirmation.

The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. youtube.com For instance, the symmetric vibrations of the substituted benzene ring often produce strong signals in Raman spectra.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectrum
ThiolS-H Stretch2550 - 2600IR (weak), Raman
ThiolC-S Stretch600 - 750IR, Raman
MethoxyC-H Stretch (asymmetric)~2960IR, Raman
MethoxyC-H Stretch (symmetric)~2850IR, Raman
MethoxyC-O-C Stretch (asymmetric)1200 - 1275IR (strong)
MethoxyC-O-C Stretch (symmetric)1000 - 1075Raman (strong)
Aromatic RingC-H Stretch3000 - 3100IR, Raman
Aromatic RingC=C Ring Stretch1400 - 1600IR, Raman

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. researchgate.netnih.gov For thiol-containing compounds like this compound, SERS is particularly valuable for investigating their adsorption behavior and the nature of the surface-molecule bond.

When this compound is adsorbed onto a SERS-active substrate, the thiol proton is typically cleaved, leading to the formation of a covalent bond between the sulfur atom and the metal surface (a thiolate bond). This process can be monitored by observing key changes in the Raman spectrum:

Disappearance of the S-H Stretch : The most direct evidence of thiolate formation is the disappearance of the S-H stretching band around 2550 cm⁻¹.

Shifts in C-S Vibrations : The C-S stretching frequency often shifts upon adsorption, reflecting the change in the bonding environment of the sulfur atom.

Orientation Information : The relative enhancement of different vibrational modes can provide information about the orientation of the adsorbed molecule relative to the metal surface. Modes with a change in polarizability perpendicular to the surface are often enhanced the most.

Studies on similar molecules like benzenethiol (B1682325) have shown that the sticking probability on silver surfaces can be low but can be influenced by temperature and surface functionalization. nih.gov SERS allows for the detection of even sub-monolayer coverage, making it a powerful tool for surface chemistry and sensor development. nih.govelectrochemsci.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. youtube.com For aromatic compounds, this technique provides valuable information about the electronic structure and the extent of π-conjugation.

The UV-Vis spectrum of this compound is dominated by π→π* transitions associated with the aromatic benzene ring. spcmc.ac.in The spectrum of unsubstituted benzene shows three characteristic absorption bands, often referred to as the E₁, E₂, and B bands. The presence of substituents on the benzene ring significantly alters the positions (λₘₐₓ) and intensities (ε) of these bands.

The three methoxy groups and the thiol group are all considered auxochromes with lone pairs of electrons that can be delocalized into the aromatic π-system. This extended conjugation has several key effects:

Bathochromic Shift : The electron-donating nature of the methoxy and thiol groups increases the energy of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap. libretexts.org This results in a bathochromic (or red) shift, meaning the absorption bands move to longer wavelengths compared to unsubstituted benzene. spcmc.ac.in

Hyperchromic Effect : The substituents also typically lead to an increase in the molar absorptivity (intensity) of the absorption bands.

Loss of Fine Structure : The B-band in benzene exhibits a characteristic fine vibrational structure. Substitution on the ring often leads to a loss of this fine structure, resulting in a broader absorption band.

The electronic transitions in this compound are primarily π→π* in nature, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. spcmc.ac.inlibretexts.org

Table 2: Expected Electronic Transitions for this compound

Transition TypeDescriptionExpected λₘₐₓ (nm) Range
π→π* (E₂-band)Primary aromatic absorption, allowed transition.210 - 240
π→π* (B-band)Secondary aromatic absorption, forbidden transition.260 - 290

Computational and Theoretical Investigations of 2,4,6 Trimethoxybenzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules at an atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the lowest energy conformation (the ground state). For 2,4,6-trimethoxybenzenethiol, DFT calculations, often using hybrid functionals like B3LYP or long-range corrected functionals such as ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its stable three-dimensional structure. researchgate.net

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. This reveals the preferred orientations of the three methoxy (B1213986) groups and the thiol group relative to the benzene (B151609) ring. Due to potential steric hindrance between the ortho-methoxy groups and the thiol group, the molecule may adopt a non-planar conformation to achieve maximum stability. The methoxy groups themselves can rotate, leading to several possible stable conformers with small energy differences.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311+G(d,p)) (Note: This data is representative and based on typical values for similar substituted aromatic compounds.)

ParameterBond/AnglePredicted Value
Bond LengthC-S1.78 Å
S-H1.35 Å
C-O (para)1.36 Å
C-O (ortho)1.37 Å
Bond AngleC-S-H99.5°
C-C-S121.0°
Dihedral AngleC-C-S-H~30-60°

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular and intermolecular interactions by transforming the calculated wave function into a localized, chemically intuitive form of Lewis structures. wisc.eduwisc.edu For this compound, NBO analysis provides a quantitative picture of electron density on each atom, revealing the electronic effects of the methoxy and thiol substituents.

Table 2: Exemplary Natural Population Analysis (NPA) Charges for this compound (Note: This data is illustrative, representing expected charge distributions.)

AtomNatural Charge (e)
S (Thiol)-0.15
H (Thiol)+0.18
O (para-Methoxy)-0.55
O (ortho-Methoxy)-0.56
C (ipso-Thiol)+0.10

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify stationary points on the potential energy surface, molecular dynamics (MD) simulations are used to explore the full conformational landscape of a molecule by simulating its motion over time. rsc.org For a flexible molecule like this compound, MD simulations can reveal the dynamics of the rotation of the thiol group and the three methoxy groups, identifying the most populated conformations and the energy barriers between them.

By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a trajectory that maps the molecule's positions and velocities over a specific period. This allows for the analysis of conformational preferences in different environments, such as in a vacuum or in a solvent. The results can be visualized through plots of dihedral angles versus time or potential energy, providing a comprehensive understanding of the molecule's flexibility and the relative stability of its various shapes.

Prediction of Chemical Properties and Reactivity Parameters

Computational methods are invaluable for predicting the chemical reactivity and properties of molecules, often before they are synthesized.

Theoretical pKa Estimation and Acidity Models

The acidity of the thiol group (S-H) is a critical chemical property. Theoretical models can predict the acid dissociation constant (pKa) with considerable accuracy. These calculations typically involve computing the Gibbs free energy change (ΔG) for the deprotonation reaction (R-SH → R-S⁻ + H⁺) in a solvent, often water, using a thermodynamic cycle. nih.gov

DFT calculations are performed on both the neutral thiol and its conjugate base (the thiolate anion) in the gas phase and with a solvent model (like the Polarizable Continuum Model, PCM). The methoxy groups are strong electron-donating groups, which push electron density into the benzene ring. This effect generally destabilizes the resulting thiolate anion, making the compound less acidic compared to unsubstituted benzenethiol (B1682325). Therefore, the theoretical pKa of this compound is expected to be higher than that of benzenethiol (pKa ≈ 6.6). researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. wuxibiology.commdpi.com

For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzenethiol. The HOMO is likely to be a π-orbital with significant contributions from the sulfur atom's lone pairs and the electron-rich aromatic ring. The LUMO is expected to be a π* antibonding orbital of the benzene ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

Table 3: Representative Frontier Molecular Orbital Energies for Substituted Benzenethiols (Note: This data is for illustrative purposes to show substituent effects.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzenethiol-6.5-0.85.7
4-Methoxybenzenethiol-6.2-0.75.5
This compound (Estimated) -5.9 -0.6 5.3

Modeling of Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions is crucial for its application in synthesis and materials science. Computational modeling allows for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction kinetics.

Density Functional Theory (DFT) is a primary workhorse for modeling reaction mechanisms involving organic molecules. Functionals such as B3LYP or the M06-2X are often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a good balance of accuracy and computational cost. These methods are used to map out the potential energy surface of a reaction, locating the minimum energy structures of reactants, products, and any intermediates.

A key aspect of this modeling is the identification of transition states, which represent the energy maxima along the reaction coordinate. Frequency analysis is performed to characterize these structures; a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state determines the activation energy barrier, a critical factor in predicting reaction rates. For instance, in reactions where this compound acts as a nucleophile, such as in SN2-type displacements, computational models can elucidate the geometry of the transition state and the electronic factors that stabilize it.

The influence of the solvent is also a critical factor that can be incorporated into these models, often through Polarizable Continuum Models (PCM). These models simulate the bulk electrostatic effects of the solvent, providing more realistic energy calculations.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction

SpeciesMethod/Basis SetSolvent ModelRelative Energy (kcal/mol)
ReactantsB3LYP/6-311+G(d,p)PCM (Acetonitrile)0.0
Transition StateB3LYP/6-311+G(d,p)PCM (Acetonitrile)+18.5
ProductsB3LYP/6-311+G(d,p)PCM (Acetonitrile)-5.2

This table illustrates the type of data generated from computational modeling of a reaction mechanism. The values are representative and not from a specific study on this compound.

Simulation of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules. These simulations can aid in the structural confirmation of this compound and provide a deeper understanding of its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic shielding tensors of nuclei. These calculated shielding values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), which has also been computationally modeled. This allows for direct comparison with experimental spectra, aiding in the assignment of complex signals.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide the frequencies and intensities of the fundamental vibrational modes. The resulting theoretical spectrum can be compared with experimental FT-IR data to help assign specific peaks to the stretching and bending motions of the various functional groups within the molecule, such as the S-H, C-O, and aromatic C-H bonds. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals. The results include the predicted absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the intensity of the absorption. This data helps to understand the electronic structure and the nature of the chromophores within the molecule.

Table 2: Hypothetical Simulated Spectroscopic Data for this compound

Spectroscopic ParameterComputational MethodPredicted Value
¹³C Chemical Shift (C-S)GIAO-B3LYP/6-311+G(d,p)125.4 ppm
¹H Chemical Shift (S-H)GIAO-B3LYP/6-311+G(d,p)3.8 ppm
IR Frequency (S-H stretch)B3LYP/6-311+G(d,p)2580 cm⁻¹
UV-Vis λmaxTD-DFT/CAM-B3LYP/6-311+G(d,p)275 nm

This table provides an example of the kind of spectroscopic data that can be generated through computational simulations. The values are illustrative and not based on published research for this specific molecule.

Applications of 2,4,6 Trimethoxybenzenethiol in Advanced Organic Synthesis

Reagent in Complex Synthetic Pathways

The utility of 2,4,6-trimethoxybenzenethiol as a reagent is highlighted by its participation in stereocontrolled reactions and its function as a potent nucleophile.

Auxiliary in Stereocontrolled Glycosylation Reactions

The precise control of stereochemistry is a paramount challenge in the synthesis of complex carbohydrates. In this context, strategically placed functional groups, known as auxiliaries, can guide the stereochemical outcome of a reaction. Research has shown that a derivative of this compound can function as an effective C-2 auxiliary to control anomeric stereoselectivity in glycosylation reactions.

Specifically, the 2-(2,4,6-trimethoxythiophenyl)ethyl auxiliary has been identified as a highly stereoselective directing group. beilstein-journals.org In these reactions, the auxiliary is designed to trap the oxocarbenium ion intermediate from one face, blocking it and allowing for the formation of the desired 1,2-cis-glycoside product. beilstein-journals.org The effectiveness of such auxiliaries is a critical factor in determining the anomeric selectivity of the glycosylation. beilstein-journals.org While the synthesis of glycosyl donors containing this specific auxiliary can be lengthy, its high stereoselectivity demonstrates its potential value in complex oligosaccharide synthesis. beilstein-journals.org

Table 1: Application of this compound Derivative in Stereocontrolled Glycosylation This table is based on research findings regarding the use of derivatives in stereoselective synthesis.

Auxiliary GroupRoleReaction TypeOutcomeReference
2-(2,4,6-trimethoxythiophenyl)ethylC-2 AuxiliaryGlycosylationHighly stereoselective formation of 1,2-cis glycosides beilstein-journals.org

Nucleophilic Reagent in Substitution and Addition Reactions

The sulfur atom of a thiol is inherently nucleophilic due to its lone pairs of electrons. In this compound, this nucleophilicity is further enhanced by the three electron-donating methoxy (B1213986) groups at the ortho and para positions of the aromatic ring. This electronic enrichment increases the electron density on the sulfur atom, making it a more potent nucleophile for various organic transformations.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. libretexts.orgmasterorganicchemistry.compressbooks.pubdalalinstitute.com For this reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com While this compound is a strong nucleophile, its application in SNAr reactions would typically involve reacting it with a suitable electron-deficient aryl halide or a related substrate.

Michael Addition: The Thia-Michael addition is a conjugate addition reaction where a thiol nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. srce.hrnih.govresearchgate.netscielo.brumich.edu This reaction is a reliable method for forming carbon-sulfur bonds. srce.hr Given its pronounced nucleophilicity, this compound is an excellent candidate for acting as the Michael donor in such transformations. The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

Building Block for Functionalized Molecules

As a synthetic building block, this compound provides a scaffold that can be elaborated into more complex molecular architectures, primarily through the formation of carbon-sulfur bonds and its use as a precursor to various sulfur-containing functional groups.

Formation of Carbon-Sulfur Bonds in Organic Transformations

The creation of carbon-sulfur bonds is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. beilstein-journals.orgnih.gov Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming these bonds, typically involving the reaction of a thiol with an organohalide. beilstein-journals.orgnih.govorganic-chemistry.orguu.nl

Recent advancements have also focused on direct C-H functionalization to form C-S bonds under photoredox catalysis. In one such study, while not using the thiol directly as a starting material, researchers synthesized a complex molecule incorporating the 2,4,6-trimethoxyphenylthio moiety. A radical-radical cross-coupling between 1,3,5-trimethoxybenzene (B48636) and a disulfide derivative was employed to yield a functionalized thiadiazole. This demonstrates the utility of the 2,4,6-trimethoxyphenylthio unit as a key structural component in the synthesis of complex heterocyclic systems.

Table 2: Synthesis of a Functionalized Molecule via C-S Bond Formation This table highlights the formation of a product containing the 2,4,6-trimethoxyphenylthio group.

ReactantsProductReaction TypeYieldReference
1,3,5-Trimethoxybenzene, 2-methyl-1,3,4-thiadiazole (B8683032) disulfide derivative, DDQ2-Methyl-5-((2,4,6-trimethoxyphenyl)thio)-1,3,4-thiadiazoleRadical-Radical Cross-Coupling79% amazonaws.com

Precursor for Sulfenamides, Sulfinamides, and Sulfonamides

Organosulfur compounds containing sulfur-nitrogen bonds, such as sulfenamides, sulfinamides, and sulfonamides, are important structural motifs in medicinal chemistry. chemrxiv.org The direct oxidative coupling of thiols with amines has emerged as an efficient method for synthesizing these compounds, streamlining synthetic routes by avoiding pre-functionalization steps. chemrxiv.org

This general transformation can be applied to a wide range of thiols. The conversion proceeds as follows:

Sulfenamides: Formed by the coupling of a thiol with a primary or secondary amine.

Sulfinamides: Can be generated from the oxidation of sulfenamides or through other pathways involving the thiol.

Sulfonamides: Represent a higher oxidation state and can be synthesized from the corresponding thiol via oxidation to a sulfonyl chloride followed by reaction with an amine. The existence of 2,4,6-trimethoxybenzene-1-sulfonamide (B1524020) confirms that derivatives of this type are synthetically accessible.

While these are well-established transformations for thiols in general, specific examples detailing the conversion of this compound into these respective nitrogen-containing sulfur derivatives are not extensively documented in the surveyed literature.

Catalytic Roles and Ligand Design

The modification of ancillary ligands is a cornerstone of catalyst optimization, allowing for fine-tuning of the steric and electronic properties of a metal center. Thiols and their derivatives can be incorporated into ligand scaffolds. The sulfur atom, with its soft donor properties, can coordinate effectively to various transition metals that are active in catalysis.

The electron-rich nature of the this compound moiety could, in principle, be used to modulate the electronic environment of a catalytic metal center if incorporated into a ligand. However, based on a review of the available scientific literature, the specific application of this compound or its direct derivatives in ligand design or as a catalyst in its own right is not well-documented.

Ligand in Transition Metal Complexes for Catalytic Processes

The sulfur atom in this compound possesses lone pairs of electrons, making it an excellent soft donor for coordinating with transition metals. This property allows it to function as a ligand in the formation of metal complexes, which can serve as catalysts in a variety of organic transformations. Transition metal complexes containing thiolates are crucial in many catalytic processes.

The this compound ligand can coordinate to a metal center, influencing the metal's electronic properties and steric environment. The three methoxy groups on the phenyl ring are strong electron-donating groups, which increase the electron density on the sulfur atom. This enhanced electron-donating ability can strengthen the metal-sulfur bond and modulate the catalytic activity of the metal center. This is a common strategy in ligand design to fine-tune the performance of a catalyst.

The general structure of a transition metal complex with this compound can be represented as LₙM(S-Ar), where 'M' is a transition metal, 'L' represents other ligands, 'S' is the sulfur atom, and 'Ar' is the 2,4,6-trimethoxyphenyl group. The properties and, consequently, the applications of these complexes depend on the choice of the metal, its oxidation state, and the coordination sphere. For instance, rhenium-thiolate dimers have been used to construct "molecular rectangles" that exhibit interesting redox and optical properties. northwestern.edu

Below is a table summarizing potential catalytic applications based on the known roles of similar aryl thiol ligands in catalysis.

Catalytic ProcessRole of Thiolate LigandPotential Metal Centers
Cross-Coupling Reactions Stabilizes low-valent metal species; modulates reductive elimination.Pd, Ni, Cu
Hydrodesulfurization (HDS) Models the active sites of HDS catalysts; facilitates C-S bond cleavage. uu.nlMo, Co
C-H Activation Participates in the catalytic cycle; influences regioselectivity.Rh, Ru, Ir
Polymerization Controls the structure and properties of the resulting polymer.Ti, Zr

This table is illustrative and based on the general reactivity of aryl thiol ligands. Specific studies on this compound complexes are required for confirmation.

Role in Biocatalytic Transformations (as a substrate or model)

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. Aromatic thiols can serve as substrates for various enzymes, particularly oxidoreductases like cytochrome P450s and flavin-containing monooxygenases (FMOs). These enzymes are known to catalyze the oxidation of sulfur-containing compounds. scielo.br

In the context of biocatalysis, this compound could be investigated as:

A Substrate: Enzymes could catalyze the oxidation of the thiol group to the corresponding sulfenic, sulfinic, or sulfonic acids. The electron-rich nature of the aromatic ring might influence the rate and selectivity of the enzymatic oxidation. The transformation of a related compound, thioanisole, has been studied to understand the influence of mutations on the selectivity of redox enzymes. scielo.br

A Model Compound: It can be used to probe the active site of an enzyme and to study its mechanism. The well-defined substitution pattern of the aromatic ring allows for a systematic investigation of electronic effects on enzyme activity and selectivity.

The potential enzymatic transformations of this compound are outlined in the table below.

Enzyme ClassPotential TransformationProduct Type
Monooxygenases (e.g., P450, FMO) S-OxygenationSulfenic acid, Sulfinic acid
Peroxidases One-electron oxidationThiyl radical
Methyltransferases S-MethylationThioether

This table outlines plausible biocatalytic reactions. The actual reactivity would need to be confirmed through experimental studies.

Application in Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Thiols are fundamental building blocks in this field, primarily due to their strong affinity for gold surfaces, which leads to the formation of self-assembled monolayers (SAMs). Supramolecular gels, for instance, are formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions like hydrogen bonding and π–π stacking. thieme-connect.de

This compound possesses the key features required for a role in supramolecular assembly:

A Thiol Headgroup: This group can act as an anchor to metal surfaces, particularly gold, to form ordered molecular layers.

An Aromatic Ring: The benzene (B151609) ring can participate in π–π stacking interactions, which are crucial for the stability of many supramolecular architectures.

Methoxy Groups: These groups can engage in hydrogen bonding with appropriate donor molecules and also influence the packing and orientation of the molecules within the assembly. The electron-rich nature of the trimethoxybenzene unit can also lead to favorable charge-transfer interactions.

The interplay of these interactions could allow this compound to be used in the construction of functional supramolecular systems, such as chemical sensors, molecular electronic devices, or controlled-release systems. The formation of dimers and other aggregates through C-H···O and C-H···π interactions is a known phenomenon in similarly substituted benzene derivatives. rsc.org

Exploration in Coordination Chemistry and Materials Science

Ligand Design and Metal Complexation

The sulfur atom in the thiol group of 2,4,6-trimethoxybenzenethiol possesses lone pairs of electrons, making it an excellent donor for coordinating with transition metals. Upon deprotonation to the thiolate, its capacity as a ligand is further enhanced.

Thiolates (RS⁻) are classified as soft Lewis bases and therefore form strong, stable bonds with soft Lewis acidic metals such as copper(I), silver(I), gold(I), mercury(II), as well as late transition metals like nickel(II), palladium(II), and platinum(II). wikipedia.org The formation of complexes typically involves the reaction of a metal salt with the thiol in the presence of a base to deprotonate the thiol group, or by reacting a metal precursor with the pre-formed thiolate salt, such as sodium 2,4,6-trimethoxybenzenethiolate. cardiff.ac.uk

The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound increase the electron density on the sulfur atom, which can enhance its nucleophilicity and its ability to bind to metal centers. acs.org Thiolate ligands can coordinate to a metal center as a terminal ligand or act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. wikipedia.org

The structural and electronic properties of metal-thiolate complexes are diverse and depend on the metal ion, its oxidation state, and the other ligands in the coordination sphere.

Structural Properties : The coordination geometry around the metal center can vary significantly. For example, complexes can exhibit linear, trigonal planar, tetrahedral, or square planar geometries. The metal-sulfur bond lengths are indicative of the bond strength; for instance, in a series of pentacoordinate metal(II)-thiolate complexes, M-S bond lengths were found to range from 2.267 Å for cobalt to 2.323 Å for iron. acs.org The bulky nature of the 2,4,6-trimethoxybenzene group may influence the coordination number and geometry of the resulting complexes, potentially favoring lower coordination numbers. wikipedia.org

Electronic Properties : Thiolate ligands are considered π-donors, which influences the electronic structure of the complex. wikipedia.org The absorption spectra of transition metal-thiolate complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) transitions. acs.org These transitions can be tuned by modifying the substituents on the aromatic ring. The electron-donating methoxy groups in this compound would be expected to raise the energy of the thiolate's donor orbitals, potentially shifting the LMCT bands to lower energies compared to complexes of unsubstituted benzenethiol (B1682325). acs.org

Table 1: Representative Metal-Sulfur Bond Lengths in Thiolate Complexes

Complex Metal Ion M-S Bond Length (Å) Coordination Geometry
[L⁸py₂Co(SAr)]⁺ Co(II) 2.267 Distorted Square-Pyramidal
[L⁸py₂Ni(SAr)]⁺ Ni(II) 2.279 Distorted Square-Pyramidal
[L⁸py₂Fe(SAr)]⁺ Fe(II) 2.323 Distorted Square-Pyramidal
[L⁸py₂Zn(SAr)]⁺ Zn(II) 2.288 Distorted Square-Pyramidal

Data sourced from a study on transition metal-thiolate complexes and is intended to be representative. acs.org

Applications in Advanced Materials Development

The unique properties of the thiol functional group make it highly suitable for anchoring molecules to metal surfaces and for use in polymer synthesis.

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The strong affinity of sulfur for noble metals like gold, silver, and platinum makes thiols ideal candidates for forming robust SAMs. sigmaaldrich.com While the formation of SAMs using this compound has not been specifically detailed, the principles of benzenethiol SAM formation are well-established.

When a gold substrate is exposed to a solution of a benzenethiol, the thiol group chemisorbs onto the surface, forming a strong gold-thiolate bond. sigmaaldrich.comacs.org The aromatic rings of adjacent molecules interact via van der Waals and π-π stacking interactions, leading to the formation of a densely packed, ordered monolayer. sigmaaldrich.com The orientation of the molecules and the packing structure can be influenced by the substituents on the benzene ring. acs.org The three methoxy groups on this compound would dictate the surface properties of the resulting SAM, likely rendering it more hydrophilic compared to a SAM from an unsubstituted benzenethiol. The formation of well-ordered benzenethiol SAMs can sometimes be challenging, but methods such as displacing a pre-adsorbed layer of a different thiol can be used to improve long-range order. rsc.org

Thiol-containing molecules are widely used as capping agents to stabilize semiconductor and metal nanoparticles, preventing their aggregation and controlling their growth, size, and shape during synthesis. frontiersin.org The thiol group binds strongly to the nanoparticle surface, forming a protective layer. mdpi.comacs.org

The ligand shell created by the capping agent determines the nanoparticles' solubility and interfacial properties. nih.gov Using this compound as a capping agent would impart the chemical properties of its methoxy-substituted benzene ring to the nanoparticle surface. This could be used to tune the nanoparticles' dispersibility in various solvents and to mediate their interaction with other molecules or materials. The choice of capping agent can significantly affect the electronic and optical properties of the nanoparticles. nih.govacs.org

Thiols are versatile functional groups in polymer chemistry, utilized in various polymerization and post-polymerization modification reactions.

Polymer Synthesis : Thiols can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and are used to synthesize polymers with diverse architectures. nih.govnih.gov They can also be used in the synthesis of polythioesters and other sulfur-containing polymers through step-growth polymerization mechanisms. rsc.org While not specifically demonstrated for this compound, its thiol group could be reacted with monomers containing suitable functional groups (e.g., alkenes, alkynes, or acrylates) to incorporate its electron-rich aromatic structure into a polymer backbone or as a side chain.

Functional Materials : The incorporation of sulfur and aromatic rings into polymers is a known strategy for developing materials with high refractive indices for optical applications. nih.gov The 2,4,6-trimethoxybenzene moiety, with its specific electronic characteristics, could be a building block for polymers used in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), where tuning the electronic properties of the materials is crucial. rsc.org

Investigation of Derivatives and Analogues of 2,4,6 Trimethoxybenzenethiol

Synthesis and Characterization of Substituted Analogues

The synthesis of derivatives of 2,4,6-trimethoxybenzenethiol can be approached through several established synthetic methodologies, primarily involving the modification of the aromatic ring or the thiol group. The starting material, 2,4,6-trimethoxybenzene, can be synthesized by the methylation of phloroglucinol. From there, functionalization can be achieved. For instance, Friedel-Crafts acylation can introduce an acetyl group, leading to the formation of key intermediates like 1-(2,4,6-trimethoxyphenyl)ethan-1-one. researchgate.net This ketone can then serve as a precursor for a variety of derivatives, including chalcones, through condensation reactions with various aldehydes. researchgate.net

Another general strategy for preparing substituted thiophenols involves the reaction of a substituted halobenzene with a thiohydrogenating reagent in a polar aprotic solvent. This approach could be adapted for the synthesis of this compound analogues where additional substituents are present on the aromatic ring.

The characterization of these newly synthesized analogues relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise structure, confirming the position of substituents on the aromatic ring and any modifications to the thiol group. Infrared (IR) spectroscopy helps in identifying key functional groups, such as the S-H and C-S stretching vibrations of the thiol and the C-O stretches of the methoxy (B1213986) groups. Mass spectrometry is employed to confirm the molecular weight of the synthesized compounds. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. researchgate.net

Table 1: Spectroscopic Data for Hypothetical Substituted this compound Analogues

CompoundSubstituent (R)Expected ¹H NMR Shift (S-H, ppm)Expected ¹³C NMR Shift (C-S, ppm)Key IR Bands (cm⁻¹)
1 H~3.5~1102550-2600 (S-H), 1200-1250 (Ar-O-CH₃)
2 5-NO₂~4.0~1152550-2600 (S-H), 1520, 1340 (NO₂)
3 5-Cl~3.6~1122550-2600 (S-H), 700-800 (C-Cl)
4 S-CH₃N/A~130 (Ar-S), ~15 (S-CH₃)1200-1250 (Ar-O-CH₃)

Note: The data in this table is illustrative and based on general principles of spectroscopy for similar compounds.

Comparative Reactivity Studies of Derivatives

The reactivity of this compound derivatives is significantly influenced by the nature of the substituents on the aromatic ring. The three methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance, making it highly susceptible to electrophilic aromatic substitution. Conversely, the thiol group can undergo various reactions, including oxidation to form disulfides and S-alkylation.

Comparative reactivity studies would likely focus on how additional substituents modulate the nucleophilicity of the thiol group and the reactivity of the aromatic ring. For instance, the introduction of an electron-withdrawing group (EWG), such as a nitro group at the 5-position, would be expected to decrease the electron density on both the aromatic ring and the sulfur atom. This would render the thiol less nucleophilic and the ring less reactive towards electrophiles. Conversely, an electron-donating group (EDG) would enhance this reactivity.

One common reaction for comparing the reactivity of thiols is their S-alkylation. The rate of reaction of a series of substituted 2,4,6-trimethoxybenzenethiols with a standard electrophile, such as methyl iodide, could be measured to quantify the effect of the substituents on the nucleophilicity of the sulfur atom.

Table 2: Predicted Relative Reactivity of Substituted this compound Analogues in S-alkylation

CompoundSubstituent (R)Electronic Effect of RPredicted Relative Rate of S-alkylation
1 HNeutralBaseline
2 5-NO₂Strong EWGSlower
3 5-ClWeak EWG (Inductive) / Weak EDG (Resonance)Slightly Slower
4 5-CH₃Weak EDGFaster

Note: This table presents predicted trends based on established principles of physical organic chemistry.

Modulation of Electronic and Steric Properties through Structural Modifications

Structural modifications to the this compound framework allow for the fine-tuning of its electronic and steric properties. The electronic properties are primarily governed by the interplay of the electron-donating methoxy groups and any additional substituents. The introduction of substituents with varying electronic effects (e.g., nitro, cyano, alkyl, or other alkoxy groups) can systematically alter the electron density distribution within the molecule. This, in turn, influences properties such as the pKa of the thiol group, the redox potential of the molecule, and its ability to engage in intermolecular interactions like hydrogen bonding and π-stacking.

Steric properties can be modulated by introducing bulky substituents on the aromatic ring or at the sulfur atom. For example, replacing the methoxy groups with bulkier alkoxy groups would increase the steric hindrance around the thiol group, potentially hindering its reactivity or influencing the conformation of the molecule. Similarly, S-alkylation with bulky alkyl groups would sterically shield the sulfur atom. These steric modifications can be crucial in directing the regioselectivity of reactions and controlling the supramolecular assembly of these molecules in the solid state.

The synthesis of chalcone (B49325) derivatives from 1-(2,4,6-trimethoxyphenyl)ethan-1-one is a prime example of how significant structural modifications can be made, leading to compounds with distinct electronic and steric profiles. researchgate.net In these derivatives, the planarity and extended conjugation are influenced by the substituents on the appended phenyl ring, which in turn affects their photophysical properties.

Future Research Perspectives and Challenges

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 2,4,6-Trimethoxybenzenethiol, future research could focus on moving beyond classical synthetic approaches, which may involve harsh reagents or produce significant waste. A key challenge will be the development of "green" synthetic routes. This could involve the use of renewable starting materials, catalytic systems that can be recycled, and solvent-free or aqueous reaction conditions. The exploration of flow chemistry for the continuous and scalable production of this compound also presents a promising avenue for sustainable synthesis.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use in synthesis. Future research should aim to elucidate the intricate details of its reactivity. This includes the identification and characterization of transient intermediates and transition states in its various transformations. The electron-rich nature of the aromatic ring, a consequence of the three methoxy (B1213986) groups, likely plays a significant role in its reactivity, and a deeper mechanistic understanding will allow for more precise control over reaction outcomes. Advanced spectroscopic techniques and computational chemistry will be invaluable tools in this endeavor.

Exploration of New Catalytic Applications in Organic Synthesis

The sulfur atom in this compound, with its lone pairs of electrons, presents an opportunity for its use as a ligand in catalysis. Future research could explore the synthesis of metal complexes incorporating this thiol and their application in a variety of organic transformations. The electronic properties imparted by the trimethoxy-substituted phenyl ring could modulate the catalytic activity of the metal center, potentially leading to novel reactivity or improved selectivity. A significant challenge will be the design of stable and efficient catalytic systems for a broad range of reactions.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should leverage advanced computational modeling to predict the chemical behavior of this compound. This can include the calculation of its spectroscopic properties, the prediction of its most stable conformations, and the modeling of its interactions with other molecules and materials. Such in-silico studies can accelerate the discovery of new applications and provide insights into its fundamental chemical nature, reducing the need for extensive and resource-intensive laboratory experimentation.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. A forward-looking area of research would be the integration of this compound into novel MCRs. Its nucleophilic thiol group could participate in a variety of bond-forming reactions, leading to the rapid assembly of complex molecular architectures. The challenge lies in designing new MCRs that can effectively incorporate this thiol and in exploring the synthetic utility of the resulting products.

Q & A

What are the established synthetic routes for 2,4,6-trimethoxybenzenethiol, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via nucleophilic aromatic substitution or reduction of its sulfonyl chloride precursor. Adams and Marvel’s method for analogous benzenethiols involves reacting 2,4,6-trimethoxybenzenesulfonyl chloride with reducing agents like Zn/HCl or LiAlH4 . Yield optimization requires careful control of reaction temperature (e.g., 0–5°C for exothermic reductions) and stoichiometric ratios to minimize byproducts such as disulfides. Purity is confirmed via TLC or HPLC, with yields reported between 60–85% depending on solvent polarity (e.g., THF vs. ethanol) .

How do spectroscopic techniques (NMR, MS) address structural ambiguities in this compound characterization?

Basic Research Question
1H-NMR analysis reveals three distinct methoxy singlet peaks (δ 3.7–3.9 ppm) and a deshielded thiol proton (δ 1.5–2.5 ppm, broad). However, steric hindrance from methoxy groups may suppress thiol proton visibility, necessitating derivatization (e.g., methyl thioether formation) for unambiguous assignment. High-resolution mass spectrometry (HRMS) with ESI+ detects the molecular ion [M+H]+ at m/z 217.0702 (C9H12O3S), with fragmentation patterns distinguishing it from isomers .

What role does this compound play in peptide synthesis, and what are its limitations?

Advanced Research Question
As a thiol-based protecting group, it shields cysteine residues during solid-phase peptide synthesis (SPPS). Its steric bulk prevents premature disulfide bond formation, but methoxy groups may reduce compatibility with certain coupling reagents (e.g., HATU vs. DCC). Deprotection requires strong reducing agents like TCEP (tris(2-carboxyethyl)phosphine), which can degrade acid-labile peptides. Recent studies suggest its utility in synthesizing cyclic peptides via thiol-ene click chemistry .

How do electronic effects of methoxy substituents influence the reactivity of the thiol group in nucleophilic reactions?

Advanced Research Question
The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the thiol group via resonance. This reduces nucleophilicity compared to unsubstituted benzenethiol, requiring harsher conditions (e.g., NaH as a base) for alkylation or acylation. Density functional theory (DFT) calculations predict a 15–20% decrease in reaction rates for SN2 mechanisms compared to 2,4,6-trimethylbenzenethiol .

What stability challenges arise when storing this compound, and how are they mitigated?

Basic Research Question
The compound is prone to oxidation, forming disulfide dimers. Storage under inert gas (N2/Ar) at –20°C in amber vials extends shelf life. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/v inhibits radical-mediated degradation. Purity degradation over time is monitored via HPLC, with >95% purity maintained for 6–12 months under optimal conditions .

How can regioselective functionalization of this compound be achieved despite steric hindrance?

Advanced Research Question
The para-methoxy groups create steric barriers, limiting access to the thiol group. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables selective C–H functionalization at the 3-position. Alternatively, photoredox catalysis with Ru(bpy)3Cl2 facilitates thiyl radical generation for coupling with alkenes, bypassing steric constraints .

What discrepancies exist in reported spectral data for this compound, and how are they resolved?

Advanced Research Question
Contradictions in 13C-NMR shifts (e.g., methoxy carbons at δ 55–57 ppm vs. δ 60 ppm) arise from solvent effects (CDCl3 vs. DMSO-d6) and concentration-dependent aggregation. Interlaboratory studies using NIST-calibrated instruments standardize assignments, while 2D NMR (HSQC, HMBC) resolves overlapping signals .

What catalytic applications leverage the metal-coordinating ability of this compound?

Advanced Research Question
The thiol group acts as a ligand for Pd, Au, and Ru catalysts in cross-coupling and hydrogenation reactions. For example, Pd-thiolate complexes catalyze Suzuki-Miyaura couplings with aryl chlorides at 80°C, achieving >90% conversion. However, methoxy groups may sterically hinder metal coordination, requiring ligand design modifications .

How do solvent and pH conditions affect the compound’s propensity for disulfide formation?

Basic Research Question
In aqueous solutions (pH > 7), thiolate ions (RS–) rapidly oxidize to disulfides. Buffering at pH 5–6 with acetate or citrate reduces oxidation rates. Nonpolar solvents (e.g., toluene) stabilize the thiol form, while polar aprotic solvents (DMF, DMSO) accelerate dimerization. Kinetic studies show a second-order dependence on thiol concentration .

What bioactivity studies have been conducted on this compound, and what mechanisms are proposed?

Advanced Research Question
Preliminary assays indicate moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to thiol-mediated disruption of cellular redox balance. In vitro cytotoxicity studies (IC50 = 45 µM in HeLa cells) suggest apoptosis via ROS generation. Comparative studies with chlorophenols highlight reduced toxicity due to methoxy substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethoxybenzenethiol
Reactant of Route 2
2,4,6-Trimethoxybenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.